molecular formula C16H15F2N3O B2578885 N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415488-15-0

N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2578885
CAS RN: 2415488-15-0
M. Wt: 303.313
InChI Key: SYMMDMILOFRTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the suppression of tumor growth.

Mechanism of Action

Studies: While the mechanism of action of DFMO is well understood, there is still much to learn about the specific pathways involved in its anti-cancer effects. Future research could focus on identifying the downstream targets of DFMO and how they contribute to its anti-cancer effects.
4. Biomarker Identification: DFMO has been shown to be effective in certain types of cancer, but not in others. Future research could focus on identifying biomarkers that can predict which patients are most likely to benefit from DFMO treatment.
5. Chemoprevention: DFMO has shown promise as a chemopreventive agent, but more research is needed to determine its effectiveness in preventing cancer in high-risk populations.
6. Clinical Trials: While DFMO has shown promise in early-stage clinical trials, larger clinical trials are needed to determine its effectiveness and safety in larger patient populations.
In conclusion, DFMO is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit ODC and decrease polyamine levels has been shown to suppress tumor growth in various types of cancer. While DFMO has limitations in its effectiveness, future research could focus on the development of new analogues, combination therapy, and biomarker identification to improve its effectiveness and safety.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFMO for lab experiments is its specificity for ODC. DFMO does not inhibit other enzymes involved in polyamine metabolism, which can be important for studying the specific role of ODC in cancer cells. However, DFMO can have off-target effects, and its effectiveness can be influenced by factors such as the dose and duration of treatment.
List of

Future Directions

1. Combination Therapy: DFMO has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying the most effective combinations of DFMO with other cancer therapies.
2. Development of New Analogues: DFMO has limitations in its effectiveness, and there is a need to develop new analogues that can overcome these limitations. Future research could focus on the development of new DFMO analogues that are more effective and have fewer side effects.
3.

Synthesis Methods

DFMO can be synthesized using a multistep process that involves the condensation of 2,6-difluorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-chloro-3-nitrobenzoyl chloride to yield the desired product.

Scientific Research Applications

DFMO has been extensively studied for its potential use in cancer therapy. Clinical trials have shown that DFMO can be effective in the treatment of various types of cancer, including colon cancer, prostate cancer, and neuroblastoma. DFMO has also been shown to have potential as a chemopreventive agent, as it can reduce the risk of cancer recurrence in patients who have undergone surgery for early-stage colon cancer.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c17-12-5-3-6-13(18)11(12)8-19-16(22)15-10-4-1-2-7-14(10)20-9-21-15/h3,5-6,9H,1-2,4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMDMILOFRTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.